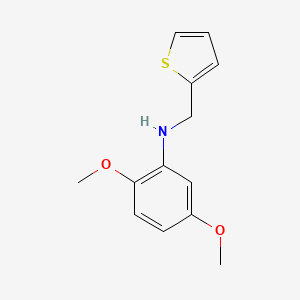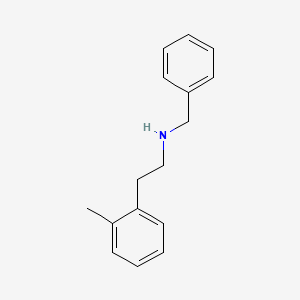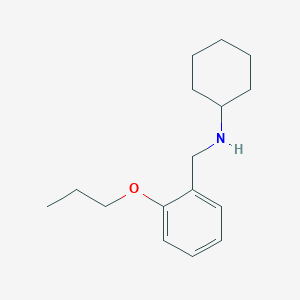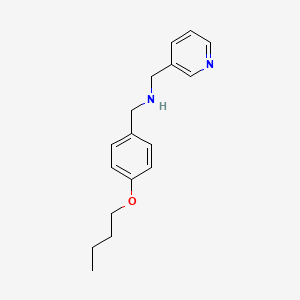
2,5-Dimethoxy-N-(2-thienylmethyl)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochromic Characteristics :
- Poly(2,5-dimethoxy aniline) (PDMA) exhibits notable electrochromic characteristics. It can easily transition between leucoemeraldine and emeraldine states at lower positive potentials compared to polyaniline. This property is vital in electrochromic devices (Huang, Wen, & Gopalan, 2002).
Host-Guest Chemistry :
- The compound forms host-guest complexes with various anilines, demonstrating selectivity for alkylated guests. This finding is significant for future applications in the separation of anilines (Barton, Hosten, & Pohl, 2017).
Chemical Synthesis :
- The production of 2,5-dimethoxy-4-chloro-aniline involves reducing conditions that significantly affect the final product, demonstrating its importance in synthetic chemistry (Dong-tia, 2000).
Novel Synthesis Methods :
- Innovative one-pot synthesis methods have been developed for dihalogenated ring-fused benzimidazolequinones from 3,6-dimethoxy-2-(cycloamino)anilines, showcasing the versatility of aniline derivatives in organic synthesis (Sweeney et al., 2018).
Glucose Biosensor Application :
- Poly(2,5-dimethoxyaniline) nanorods have been developed for use in glucose biosensors, demonstrating high sensitivity and selectivity. This application is crucial in the field of biosensing and diagnostics (Ragupathy et al., 2014).
Protective Coatings :
- Blends of poly(2,5-dimethoxy aniline) and fluoropolymers have been studied for use as protective coatings, indicating their potential in enhancing material durability and resistance (Alvial et al., 2004).
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-15-10-5-6-13(16-2)12(8-10)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZQHIXKKKKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
-methanamine](/img/structure/B1385314.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)


![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)

![N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1385333.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)
![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)